Methyl pristanate

Analytical Chemistry Clinical Diagnostics Lipidomics

Methyl pristanate (CAS 1001-80-5) is the methyl ester derivative of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a branched-chain fatty acid derived from phytol. As a pre-derivatized analytical standard, it is essential for the direct, accurate quantification of pristanic acid via gas chromatography-mass spectrometry (GC-MS), which is a cornerstone in the diagnosis of peroxisomal disorders such as Refsum disease, Zellweger syndrome spectrum, and α-methylacyl-CoA racemase (AMACR) deficiency.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 1001-80-5
Cat. No. B085695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pristanate
CAS1001-80-5
Synonyms2,6,10,14-Tetramethylpentadecanoic acid methyl ester
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC
InChIInChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3
InChIKeyLCWYDFQCGCPILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pristanate (CAS 1001-80-5): A Definitive Analytical Standard for Peroxisomal Disorder Diagnostics and Branched-Chain Lipid Research


Methyl pristanate (CAS 1001-80-5) is the methyl ester derivative of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a branched-chain fatty acid derived from phytol . As a pre-derivatized analytical standard, it is essential for the direct, accurate quantification of pristanic acid via gas chromatography-mass spectrometry (GC-MS), which is a cornerstone in the diagnosis of peroxisomal disorders such as Refsum disease, Zellweger syndrome spectrum, and α-methylacyl-CoA racemase (AMACR) deficiency [1][2]. Its defined structure and specific diastereomeric profile are critical for ensuring analytical fidelity and reliable clinical interpretation, distinguishing it from in-class compounds or generic substitutes [3].

Methyl Pristanate Sourcing Risks: Why In-Class Substitutes Compromise Diagnostic Accuracy and Research Reproducibility


Substituting methyl pristanate with alternative branched-chain fatty acid standards or in-house methylated pristanic acid preparations introduces significant risks to analytical validity. The compound exists as a mixture of diastereomers (2R,6R,10R and 2S,6R,10R) [1], and its accurate chromatographic resolution is highly dependent on the specific column chemistry and method parameters. Generic 'pristanic acid' requires a separate, and often incomplete, methylation step, introducing variability in derivatization efficiency and potential epimerization [2]. Furthermore, the use of a certified standard with a defined purity (e.g., ≥98% by GC/MS) ensures that the detected signal is solely attributable to the target analyte, preventing false positives or inaccurate quantification from cross-reacting impurities, which is non-negotiable in clinical diagnostics and rigorous lipidomic studies [3].

Quantitative Differentiation of Methyl Pristanate (CAS 1001-80-5): A Head-to-Head Analytical and Biological Comparison


Methyl Pristanate vs. Pristanic Acid: Eliminating Derivatization-Induced Epimerization Risk in GC-MS Analysis

A critical differentiator for methyl pristanate as a reference standard is its pre-derivatized state, which bypasses a key source of analytical variability. When pristanic acid is methylated for GC-MS analysis, it can undergo epimerization at the 2-methyl carbon. In contrast, using methyl pristanate directly eliminates this risk. A controlled study demonstrated that after treatment with 1N NaOH under reflux for 1 hr or at 120°C for 24 hr, methyl pristanate showed no detectable epimerization at the 2-methyl position [1]. This ensures the diastereomeric profile remains intact from the standard vial to the detector, which is not guaranteed with the free acid.

Analytical Chemistry Clinical Diagnostics Lipidomics

Methyl Pristanate Diastereomer Resolution vs. Phytanic Acid Methyl Ester: Ensuring Analytical Specificity in Peroxisomal Panels

While methyl pristanate and phytanic acid methyl ester are structurally similar and often co-analyzed, their chromatographic behavior differs, requiring distinct analytical validation. Methyl pristanate can be resolved into its two diastereomers (2R,6R,10R and 2S,6R,10R) on a polar GLC column. In contrast, the separation of these diastereomers for phytanic acid is more challenging and requires more stringent column conditions [1]. The ability to reliably resolve methyl pristanate diastereomers is a key differentiator, as an altered ratio of these isomers has diagnostic implications in certain peroxisomal disorders [2].

Analytical Method Validation Peroxisomal Disorders GC-MS

Methyl Pristanate in Clinical Diagnostics: Quantifiable Elevation Distinct from Refsum Disease Markers

Methyl pristanate (as a standard for quantifying pristanic acid) is essential for differentiating between various peroxisomal disorders. In a case study of two brothers with a unique multisystem neuronal degeneration, GC-MS analysis revealed a 'small, but unequivocally elevated' amount of both phytanate and pristanate in their plasma [1]. Crucially, this condition was clinically and biochemically distinct from classic Refsum disease, which is characterized solely by phytanic acid accumulation [1]. This demonstrates the need for a specific pristanic acid standard (via its methyl ester) to identify and characterize alternative metabolic errors.

Clinical Biochemistry Inborn Errors of Metabolism Neurology

Methyl Pristanate Purity Specification vs. In-Class Generic Standards: Guaranteeing Lot-to-Lot Reproducibility

The procurement of methyl pristanate from reputable vendors offers a verifiable purity specification, typically ≥98% as determined by GC/MS [1]. This is a critical differentiator from in-class generic or custom-synthesized materials that may lack rigorous, batch-specific certification. The defined purity ensures that the quantitative response in an assay is directly attributable to the target analyte, minimizing background noise and cross-reactivity that can compromise detection limits and accuracy in trace-level analyses of biological samples [2].

Analytical Reference Materials Quality Control Method Validation

High-Value Procurement Scenarios for Methyl Pristanate (CAS 1001-80-5): From Clinical Diagnostics to Advanced Lipidomics


Differential Diagnosis of Peroxisomal Biogenesis Disorders in Clinical Laboratories

Methyl pristanate is the required analytical standard for establishing and maintaining a validated GC-MS method for quantifying plasma pristanic acid. This assay is essential for differentiating between Refsum disease (elevated phytanic acid), AMACR deficiency (elevated pristanic acid and bile acid intermediates), and Zellweger spectrum disorders (elevated very-long-chain fatty acids, phytanic, and pristanic acids) [1]. Its use ensures that the pristanic acid measurements are accurate and reproducible, enabling clinicians to make a definitive diagnosis based on established reference intervals [2].

Investigation of Branched-Chain Fatty Acid Metabolism and Novel Inborn Errors

For researchers studying the enzymology of peroxisomal and mitochondrial beta-oxidation, methyl pristanate provides a direct, high-purity substrate for in vitro enzyme assays or a precise standard for quantifying pristanic acid metabolites in cell culture and animal models [1]. The known diastereomeric composition is particularly relevant for studying the stereospecificity of enzymes like alpha-methylacyl-CoA racemase (AMACR) and pristanoyl-CoA oxidase [3].

Biomarker Discovery and Validation in Neurological and Metabolic Disease Cohorts

In lipidomic studies aimed at discovering novel biomarkers, the use of a certified methyl pristanate standard ensures that the reported levels of pristanic acid are comparable across different studies, laboratories, and analytical platforms. This is critical for building a robust evidence base for the role of branched-chain fatty acids in complex diseases beyond classical peroxisomal disorders, such as neurodegenerative conditions [1]. The documented stability of the methyl ester also makes it a reliable standard for long-term, multi-center studies [4].

Quality Control in Food and Environmental Testing Laboratories

Pristanic acid is a component of dietary lipids, particularly from dairy and marine sources. For laboratories tasked with quantifying its content for nutritional or authentication purposes, methyl pristanate serves as the definitive external standard for GC-MS or GC-FID analysis. Its high certified purity allows for the accurate construction of calibration curves, enabling the precise quantification of pristanic acid in complex food matrices [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl pristanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.